2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine
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Overview
Description
The compound “2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid” is similar to the one you’re asking about . It has an empirical formula of C7H5BF2O4 and a molecular weight of 201.92 . Another related compound is “4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” with a molecular formula of C12H6F2N2O2 .
Molecular Structure Analysis
The molecular structure of “2,2-difluorobenzo[d][1,3]dioxole” consists of C8H4F2O3 . Another related compound, “4-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile”, has a molecular formula of C12H6F2N2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2-difluoro-1,3-benzodioxol-5-ylboronic acid” include a molecular weight of 201.92, and it is a solid at room temperature . The related compound “4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” has a molecular mass of 248.19 .
Scientific Research Applications
Molecular Electronics and Material Science
A molecule incorporating a nitroamine redox center was used in an electronic device, demonstrating negative differential resistance and a significant on-off peak-to-valley ratio, highlighting potential applications in molecular electronics (Jia Chen et al., 1999). Furthermore, the study on fluorinated dicarbonyl compounds reacting with amines led to the development of a method for synthesizing imines/enamines, crucial for preparing fluorinated amines and amino acids, suggesting implications for material science and chemical synthesis (H. Ohkura et al., 2003).
Synthesis of Bioactive Compounds
A new method for synthesizing 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene was developed, emphasizing its potential in creating bioactive compounds and natural products, including 5-HT serotonin receptor agonists (S. Porcu et al., 2018).
Crystal and Electronic Structure Analysis
Investigations into the crystal and electronic structures of compounds, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, provide insights into intermolecular interactions and potential applications in designing new materials with specific properties (A. Aydın et al., 2017).
Liquid Crystalline Polysiloxanes
The synthesis of new fluorinated monomers for the development of side chain liquid crystalline polysiloxanes showcases the role of these compounds in advancing materials science, particularly in the field of high-performance polymers (F. Bracon et al., 2000).
Novel Fluorescence Probes
Research into novel fluorescence probes that can selectively detect reactive oxygen species underlines the importance of such compounds in biological and chemical research, offering tools for understanding the roles of these species in various processes (Ken-ichi Setsukinai et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular targets, influencing cell growth and proliferation .
Mode of Action
It is known that similar compounds inhibit transport-associated phosphorylation of glucose, reducing mycelial growth and disrupting osmotic signal transduction .
Biochemical Pathways
The inhibition of glucose phosphorylation suggests that it may impact pathways related to energy metabolism .
Pharmacokinetics
It is known to have a boiling point of 2494±400 °C and a density of 143±01 g/cm3 . It is sparingly soluble in DMSO, slightly soluble in Ethyl Acetate and Methanol, and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
Similar compounds have been reported to exhibit selectivity between cancer cells and normal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine. For instance, it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action may also be influenced by the pH and temperature of its environment.
Safety and Hazards
The safety information for “2,2-difluoro-1,3-benzodioxol-5-ylboronic acid” includes a warning for eye irritation . The related compound “(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine” also has a warning for danger, including hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMABRJZFQHALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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